1-Prop-2-enylquinoxalin-2-one
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Overview
Description
1-Prop-2-enylquinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Prop-2-enylquinoxalin-2-one can be synthesized through several methods. One common approach involves the alkylation of quinoxalin-2-one with prop-2-enyl halides under basic conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Prop-2-enylquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxalin-2-one derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Quinoxalin-2,3-dione derivatives.
Reduction: Dihydroquinoxalin-2-one derivatives.
Substitution: Various substituted quinoxalin-2-one derivatives.
Scientific Research Applications
1-Prop-2-enylquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Prop-2-enylquinoxalin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. The pathways involved include modulation of signal transduction and interference with cellular processes.
Comparison with Similar Compounds
Quinoxalin-2-one: A closely related compound with similar biological activities.
Dihydroquinoxalin-2-one: A reduced form with distinct chemical properties.
Quinoxalin-2,3-dione: An oxidized derivative with unique reactivity.
Uniqueness: 1-Prop-2-enylquinoxalin-2-one stands out due to its specific structural features, which confer unique reactivity and biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-prop-2-enylquinoxalin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-2-7-13-10-6-4-3-5-9(10)12-8-11(13)14/h2-6,8H,1,7H2 |
InChI Key |
VEXVUYUEHGSYGR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=CC1=O |
Origin of Product |
United States |
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